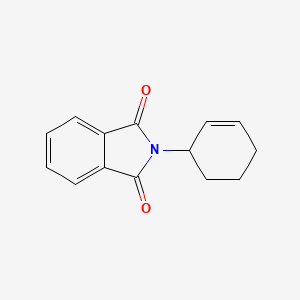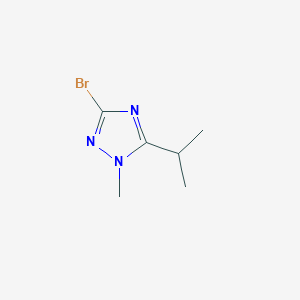![molecular formula C14H16N4O3 B3032451 3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide CAS No. 1823184-01-5](/img/structure/B3032451.png)
3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide
Vue d'ensemble
Description
Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . They have received significant attention due to their wide range of biopharmaceutical activities .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the reaction of 2-aminoarylketones with HCl gas in anhydrous conditions in the presence of chloroacetonitrile .Molecular Structure Analysis
Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. The properties of the pyrimidine ring are affected by the presence of the fused benzene ring .Chemical Reactions Analysis
The first step in the synthesis of quinazolinone derivatives is often the condensation of anthranilic acid and cyanide in ethanol to create 2-ethoxy-4(3H)-quinazolinone. This step is followed by a reaction with ammonia to give 2-amino-4(3H)-quinazolinone .Physical And Chemical Properties Analysis
Quinazoline is a yellow-colored compound, usually found in crystalline form. Its oxo-derivative, quinazolinone, is classified into three types according to the position and number of the carbonyl group: 2(1H)quinazolinones, 4(3H)quinazolinones, and 2,4(1H,3H)quinazolinedione .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Routes : Research has shown that 4-oxo-quinazoline derivatives can be synthesized through various methods. Süsse and Johne (1985) described a synthesis route for (4-Oxo-3,4-dihydroquinazolin-3-yl)-alkanoic acids by cyclization of N-(2-aminobenzoyl)amino acids (Süsse & Johne, 1985).
Biological and Medicinal Applications
Antitubercular, Anti-HIV, and Antibacterial Properties : A study by Sulthana M.T et al. (2019) synthesized novel 4-oxo-quinazoline derivatives demonstrating potent activity against various bacteria and showing promise as antitubercular and anti-HIV agents (Sulthana M.T, Chitra, & Alagarsamy, 2019).
Potential Antineurotic Activity : Danylchenko et al. (2016) investigated 4-aryl-5-oxo-quinazoline derivatives for their potential in treating male reproductive and erectile dysfunction, identifying them as non-toxic substances with antineurotic properties (Danylchenko, Drushlyak, & Kovalenko, 2016).
Antitumor and Anti-MAO Properties : Research by Markosyan et al. (2006) showed that certain 4-oxo-quinazoline derivatives have significant antitumor and anti-monoamine oxidase (MAO) activities (Markosyan et al., 2006).
Cytotoxic Activity : Deady et al. (2003) reported that some 4-oxo-quinazoline derivatives are potent cytotoxins against various cancer cell lines, with some demonstrating significant efficacy in vivo (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Anticonvulsant Activity : A study by Noureldin et al. (2017) synthesized new 4-quinazolinone derivatives, exhibiting good anticonvulsant activities, even surpassing some reference drugs (Noureldin, Kothayer, Lashine, Baraka, El-Eraky, & Awdan, 2017).
Water-Soluble Analogues for Antitumor Agents : Bavetsias et al. (2002) worked on developing water-soluble analogues of a quinazolin-4-one antitumor agent, enhancing solubility and cytotoxicity (Bavetsias et al., 2002).
Selective Anticancer Activity : Abdel-Rahman (2006) reported the selective anticancer activity of certain 3-amino-quinazolin-4-one derivatives (Abdel-Rahman, 2006).
Mécanisme D'action
While the mechanism of action can vary depending on the specific derivative and its biological target, many quinazoline and quinazolinone derivatives have been found to exhibit a broad range of pharmacological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV and anti-analgesic effects .
Orientations Futures
Propriétés
IUPAC Name |
3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c15-18-12(13(19)16-8-9-4-3-7-21-9)17-11-6-2-1-5-10(11)14(18)20/h1-2,5-6,9H,3-4,7-8,15H2,(H,16,19)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSBOACMCUBSMH-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NC3=CC=CC=C3C(=O)N2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)CNC(=O)C2=NC3=CC=CC=C3C(=O)N2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121633 | |
| Record name | 2-Quinazolinecarboxamide, 3-amino-3,4-dihydro-4-oxo-N-[[(2R)-tetrahydro-2-furanyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide | |
CAS RN |
1823184-01-5 | |
| Record name | 2-Quinazolinecarboxamide, 3-amino-3,4-dihydro-4-oxo-N-[[(2R)-tetrahydro-2-furanyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823184-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Quinazolinecarboxamide, 3-amino-3,4-dihydro-4-oxo-N-[[(2R)-tetrahydro-2-furanyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Azaspiro[3.4]octane oxalate](/img/structure/B3032372.png)
![5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3032373.png)






![2-[(2,2-Dimethoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3032385.png)


![2-[(4-chlorophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3032389.png)
